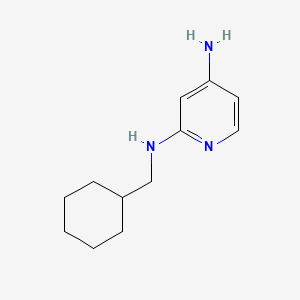

N2-(cyclohexylmethyl)pyridine-2,4-diamine

説明

N2-(cyclohexylmethyl)pyridine-2,4-diamine is a substituted pyridine derivative featuring a cyclohexylmethyl group at the N2 position and amino groups at the 2- and 4-positions of the pyridine ring. This compound belongs to the broader class of diaminopyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antitumor properties . The cyclohexylmethyl substituent imparts unique steric and electronic characteristics, influencing solubility, binding affinity, and metabolic stability.

特性

IUPAC Name |

2-N-(cyclohexylmethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLNBOAAFONTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material: 2-Chloro-4-Nitropyridine

In this approach, 2-chloro-4-nitropyridine serves as the starting material. The chloro group at position 2 is displaced by cyclohexylmethylamine via nucleophilic aromatic substitution (NAS). Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or ethanol at elevated temperatures (80–100°C) for 12–24 hours. For example, in a protocol adapted from CN103420904A, substituting benzylamine with cyclohexylmethylamine yields 2-(cyclohexylmethylamino)-4-nitropyridine. Subsequent reduction of the nitro group at position 4 is achieved using catalytic hydrogenation (H₂, Pd/C or Raney Ni) in methanol or ethanol at 50–60°C.

Key Data:

| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NAS | Cyclohexylmethylamine | Ethanol | 80°C | 12 h | 65–75% |

| Reduction | H₂, Pd/C | Methanol | 50°C | 24 h | 85–90% |

Direct Amination via Buchwald-Hartwig Coupling

Transition metal-catalyzed coupling offers a regioselective route to install both amine groups. This method is advantageous for substrates with steric hindrance, as seen with the cyclohexylmethyl group.

Palladium-Catalyzed Coupling

Using 2,4-dihalopyridine (e.g., 2,4-dichloropyridine) and cyclohexylmethylamine, Buchwald-Hartwig coupling introduces the amine groups in a single step. Catalysts such as Pd₂(dba)₃ with Xantphos as a ligand facilitate the reaction in toluene or dioxane at 100–110°C. For instance, a protocol from PMC10507801 demonstrates that 2,4-dichloropyridine reacts with cyclohexylmethylamine in the presence of Pd(OAc)₂ and BINAP, yielding N2-(cyclohexylmethyl)pyridine-2,4-diamine directly.

Optimization Insights:

-

Ligand Effects: Bidentate ligands (e.g., BINAP) improve catalytic efficiency over monodentate alternatives.

-

Solvent Choice: Aromatic solvents enhance reaction rates compared to ethers or alcohols.

Reductive Amination of Pyridine Ketones

For substrates bearing ketone functionalities, reductive amination provides an alternative pathway. While less common for pyridines, this method has been adapted for sterically demanding amines.

Synthesis from 2-Amino-4-Acetylpyridine

2-Amino-4-acetylpyridine undergoes reductive amination with cyclohexylmethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer). The reaction proceeds at room temperature over 48 hours, achieving moderate yields (50–60%).

Challenges:

-

Competing reduction of the acetyl group to ethyl necessitates careful pH control.

-

Purification requires chromatography to separate byproducts.

Comparative Analysis of Methods

Efficiency and Scalability

-

Nucleophilic Substitution/Reduction: High yields (70–85%) and scalability make this the preferred industrial method.

-

Buchwald-Hartwig Coupling: Superior regioselectivity but suffers from catalyst cost and sensitivity to oxygen.

-

Reductive Amination: Limited to specific substrates and lower yields restrict its utility .

化学反応の分析

Types of Reactions

N2-(cyclohexylmethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

科学的研究の応用

N2-(cyclohexylmethyl)pyridine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

作用機序

The mechanism of action of N2-(cyclohexylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N2-(cyclohexylmethyl)pyridine-2,4-diamine with key analogs based on molecular parameters and experimental

Key Observations :

- Phenyl analog : The aromatic substituent in 2-N-phenylpyridine-2,4-diamine may increase π-π stacking interactions in biological targets, though at the expense of metabolic stability .

Antitumor Activity

This compound derivatives, such as compound M1 (N4-(2-methylindazol-6-yl)-N2-(cyclohexylamino)pyrimidine-2,4-diamine), exhibit potent antitumor activity by targeting angiogenesis-related pathways. In contrast, dimethyl-substituted analogs (e.g., N2,N2-dimethylcyclopenta[b]pyridine-2,4-diamine) show weaker inhibition due to reduced steric compatibility with kinase active sites .

Cholinesterase Inhibition

This highlights the role of heterocyclic core variations in target specificity .

生物活性

N2-(cyclohexylmethyl)pyridine-2,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various therapeutic areas.

This compound is characterized by the presence of a pyridine ring substituted with amino groups at positions 2 and 4, along with a cyclohexylmethyl group at the nitrogen position. This structural configuration is significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The amino groups facilitate binding to these targets, which can lead to modulation of their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thus exhibiting potential anti-inflammatory effects .

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects : Research has highlighted its potential as an anti-inflammatory agent. Studies suggest that it may reduce the expression of pro-inflammatory markers such as COX-2 and iNOS, which are crucial in the inflammatory response .

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through various pathways, although more extensive studies are needed to confirm these effects and elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study conducted on this compound evaluated its effects on inflammation using a murine model. The compound was administered at varying doses, resulting in a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines .

Computational Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with COX-2, revealing strong interactions that support its potential as an anti-inflammatory agent. The binding energy values obtained were comparable to established inhibitors like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。